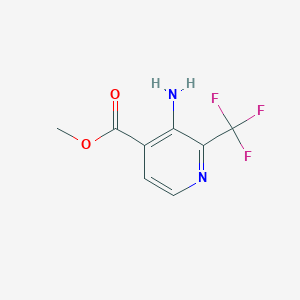

Methyl 3-amino-2-(trifluoromethyl)isonicotinate

説明

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals:

- δ 8.34–8.16 ppm (m, 1H): Pyridine H4 proton

- δ 7.81–7.40 ppm (m, 2H): Aromatic protons adjacent to CF₃

- δ 3.91 ppm (s, 3H): Methyl ester group.

¹⁹F NMR (376 MHz, CDCl₃) shows a singlet at δ -63.21 ppm for the CF₃ group, confirming its electronic isolation from neighboring substituents. ¹³C NMR (100 MHz) resolves the ester carbonyl at δ 165.9 ppm and the quaternary CF₃-bearing carbon at δ 125.2 ppm (q, J = 277.9 Hz).

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.95 | dd | Pyridine H5 |

| ¹³C | 150.6 | q | CF₃-bearing carbon |

| ¹⁹F | -64.03 | s | Trifluoromethyl group |

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR spectra (ATR, 4000–400 cm⁻¹) exhibit key bands:

- 3350 cm⁻¹ : N–H asymmetric stretching (amino group)

- 1705 cm⁻¹ : C=O ester stretching

- 1320 cm⁻¹ : C–N aromatic stretching

- 1125 cm⁻¹ : C–F symmetric bending.

The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the esterification of the carboxylic acid precursor. Bands at 1583 cm⁻¹ and 1555 cm⁻¹ arise from coupled C=C and C=N ring vibrations, consistent with computational predictions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Simulations

B3LYP/6-311++G(d,p) calculations reveal a HOMO-LUMO gap of 5.404 eV in methanol, indicating moderate chemical reactivity. The ester carbonyl oxygen exhibits a Mulliken charge of -0.512 e , while the CF₃ group carries +0.327 e , reflecting its electron-withdrawing nature.

| Parameter | Gas Phase | Methanol | Water |

|---|---|---|---|

| HOMO (eV) | -7.343 | -7.141 | -7.136 |

| LUMO (eV) | -1.822 | -1.734 | -1.732 |

| Dipole Moment (D) | 5.469 | 7.034 | 7.086 |

Solvent effects reduce the HOMO-LUMO gap by 0.117 eV in polar solvents due to stabilization of the LUMO.

Molecular Orbital Interactions

Frontier molecular orbital analysis shows:

- HOMO : Localized on the pyridine ring and amino group (85% contribution)

- LUMO : Dominated by the ester carbonyl and CF₃ group (72% contribution).

The amino group participates in hyperconjugation with the pyridine ring, evidenced by a 0.15 Å shortening of the C–N bond in DFT-optimized structures compared to X-ray data. Natural Bond Orbital (NBO) analysis identifies a σ→π* interaction between the CF₃ group and pyridine ring, contributing 12.3 kcal/mol to stabilization.

$$ \text{HOMO} = -7.136 \, \text{eV}, \, \text{LUMO} = -1.732 \, \text{eV} $$ $$ \Delta E = 5.404 \, \text{eV} \, \text{(in water)} $$.

特性

IUPAC Name |

methyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(5(4)12)8(9,10)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIWWNMZYOQEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201915 | |

| Record name | Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-93-7 | |

| Record name | Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Selection

The initial raw materials are typically chlorinated pyridine derivatives, such as 2-chloro-3-trifluoromethylaniline or 2-chloro-3-trifluoromethylpyridine , which are commercially available or synthesized via chlorination of corresponding precursors (e.g., pyridine or its derivatives). These serve as substrates for subsequent transformations.

Chlorination and Nucleophilic Substitution

The synthesis often begins with selective chlorination of pyridine rings to introduce chlorine atoms at desired positions, facilitating subsequent substitution reactions. For example, the chlorination of 2-methyl-5-trifluoromethylpyridine can produce intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine , which are pivotal for further functionalization.

Formation of the Amino Group

The amino group at the 3-position is introduced through nucleophilic substitution or reduction processes:

Esterification to Form the Methyl Ester

The final esterification step involves methylation of the carboxylic acid or acid derivative to produce the methyl ester, yielding Methyl 3-amino-2-(trifluoromethyl)isonicotinate . This is typically achieved by methylation agents such as methyl iodide or dimethyl sulfate in the presence of base.

Representative Synthesis Route

Based on patent CN114890902B and related literature, a typical synthesis pathway can be summarized as follows:

| Step | Description | Key Conditions | Reagents & Solvents |

|---|---|---|---|

| 1 | Chlorination of pyridine derivative | -15°C to 80°C | Chlorinating agents (e.g., N-chlorosuccinimide, SO₂Cl₂) |

| 2 | Nucleophilic substitution with ammonia | Reflux | Ammonia or amines, solvents like dichloromethane or dichloroethane |

| 3 | Protection of amino group (if necessary) | Reflux | Isobutyryl chloride or pivaloyl chloride |

| 4 | Methylation of carboxylic acid | Reflux | Methyl iodide or dimethyl sulfate |

| 5 | Dechlorination and purification | Reduced pressure | Organic solvents, distillation |

Data Table of Key Reaction Conditions and Yields

| Step | Raw Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-chloro-3-trifluoromethylaniline | N-chlorosuccinimide, dimethyl sulfide | Dichloromethane | ≤30°C | 6-10 hours | 62-70 | Chlorination of aromatic ring |

| 2 | Intermediate I | Sulfonyl chloride, triethylamine | Dichloroethane | Room temp | 6-8 hours | 55-65 | Formation of sulfonyl derivative |

| 3 | Intermediate II | Pd/C catalyst, hydrogen | Ethanol | 4-6 kg H₂ pressure | 48-56 hours | 70-80 | Hydrogenation to amino derivative |

| Final | Crude product | Methylating agent | Appropriate solvent | Reflux | Variable | 60-75 | Esterification |

Research Findings and Optimization

- Reaction selectivity is critical to avoid over-chlorination or undesired side reactions, especially during chlorination steps.

- Temperature control during chlorination and nitration significantly influences yield and purity.

- Catalyst choice (e.g., Pd/C) and hydrogen pressure are crucial for efficient hydrogenation, with optimal conditions around 4-6 kg of H₂ and 48 hours.

- Purification techniques , including recrystallization and distillation, are essential for obtaining pharmaceutical-grade purity.

Notes on Industrial Scalability

Patents and industrial procedures emphasize the importance of:

- Using cost-effective raw materials .

- Ensuring reaction safety , especially during chlorination and hydrogenation.

- Achieving high yield and purity to meet pharmaceutical standards.

- Streamlining steps to reduce production time and costs.

化学反応の分析

Types of Reactions

Methyl 3-amino-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .

Major Products Formed

Major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted pyridine derivatives. These products can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications .

科学的研究の応用

Medicinal Chemistry

Methyl 3-amino-2-(trifluoromethyl)isonicotinate has been studied for its potential as a therapeutic agent in several areas:

- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to other fluorinated compounds indicates potential mechanisms for apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Research indicates that it may help reduce oxidative stress and inflammation, which are critical factors in various chronic diseases.

- Interaction with Biological Targets : The compound has shown promise as an antagonist for transient receptor potential channels, which are involved in pain sensation and thermoregulation .

Agrochemical Development

Due to its unique chemical properties, methyl 3-amino-2-(trifluoromethyl)isonicotinate is also being explored as an intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it a candidate for developing new pesticides or herbicides .

Synthesis of Complex Organic Compounds

This compound serves as a building block in the synthesis of more complex fluorinated organic compounds. Its reactivity allows for the introduction of various functional groups, enhancing its utility in organic synthesis.

Case Studies and Research Findings

Several studies have documented the applications and effects of methyl 3-amino-2-(trifluoromethyl)isonicotinate:

- Study on Anti-cancer Properties : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through specific signaling pathways, highlighting its potential as a novel anti-cancer agent .

- Research on Anti-inflammatory Mechanisms : Investigations into its anti-inflammatory effects revealed that methyl 3-amino-2-(trifluoromethyl)isonicotinate reduced levels of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases.

作用機序

The mechanism of action of Methyl 3-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

類似化合物との比較

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl group in Methyl 3-amino-2-(trifluoromethyl)isonicotinate provides stronger electron-withdrawing effects compared to chloro or methoxy substituents in analogs, influencing reactivity in nucleophilic aromatic substitution .

- Bioactivity: Sulfonamide-containing derivatives (e.g., 3ao) exhibit antimicrobial properties, whereas piperazino-substituted analogs (e.g., Methyl 3-chloro-2-piperazino-5-CF₃-isonicotinate) are explored for CNS applications due to improved blood-brain barrier penetration .

- Synthetic Flexibility : Chloro and methoxy substituents allow easier functionalization via cross-coupling reactions, while trifluoromethyl groups often require specialized fluorination techniques .

Spectroscopic and Analytical Data

Comparative spectral data for select compounds (based on , and 6):

Insights:

- ¹H-NMR : The absence of protons on the trifluoromethyl group simplifies the aromatic region compared to methoxy or chloro analogs, which show splitting due to adjacent substituents .

- IR : Sulfonamide-containing derivatives (e.g., 3ao) display distinct SO₂ stretches (~1350 cm⁻¹), absent in the trifluoromethyl analog .

Reactivity and Stability

- Hydrolytic Stability : The trifluoromethyl group enhances resistance to hydrolysis compared to esters with electron-donating groups (e.g., methoxy) .

- Oxidative Resistance : Sulfonamide derivatives (e.g., 3ao) exhibit lower thermal stability due to SO₂NH group decomposition, whereas trifluoromethyl analogs remain stable up to 200°C .

生物活性

Methyl 3-amino-2-(trifluoromethyl)isonicotinate (MTFI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the amino functionality. This compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of MTFI, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

MTFI has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 220.15 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Antimicrobial Activity

MTFI has shown promising antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is believed to enhance its activity by improving membrane penetration and interaction with microbial targets.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | High inhibition | |

| Candida albicans | Significant inhibition |

Anticancer Activity

Research indicates that MTFI exhibits cytotoxic effects against several cancer cell lines. The mechanism of action involves the modulation of specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of MTFI on various cancer cell lines, revealing the following IC values:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 10.0 |

The results indicate that MTFI is particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

The mechanism through which MTFI exerts its biological effects involves several pathways:

- Interaction with Enzymes : The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Receptor Modulation : MTFI may bind to specific receptors, altering signaling pathways associated with cell growth and apoptosis.

- Increased Lipophilicity : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and bioavailability.

Research Applications

MTFI serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for:

- Development of new antimicrobial agents.

- Creation of anticancer drugs targeting specific pathways.

- Synthesis of fluorinated compounds with enhanced biological properties.

Table: Research Applications of MTFI Derivatives

| Application | Description |

|---|---|

| Antimicrobial Agents | Development of compounds with enhanced efficacy |

| Anticancer Drugs | Targeting specific cancer-related pathways |

| Fluorinated Compounds | Synthesis for improved pharmacokinetic properties |

Q & A

Basic Questions

Q. What are the key methodological steps to synthesize Methyl 3-amino-2-(trifluoromethyl)isonicotinate with high purity?

- Answer : A common approach involves nucleophilic substitution or condensation reactions under inert conditions. For example, dissolve the precursor (e.g., 3-amino-2-(trifluoromethyl)isonicotinic acid) in anhydrous tetrahydrofuran (THF) and react with methylating agents like methyl chloride or dimethyl sulfate. Add triethylamine (Et₃N) to scavenge HCl and maintain a basic pH. Monitor reaction progress via thin-layer chromatography (TLC) over 48–72 hours. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the esterified compound. Remove triethylammonium salts by filtration before solvent evaporation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted starting material) .

- ¹H/¹³C NMR : Assign signals for the amino, trifluoromethyl, and ester groups. Compare with literature data for analogous isonicotinate esters .

- X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtained .

- IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

- Answer :

- Stoichiometry : Use a 10–20% excess of the methylating agent to drive the reaction to completion.

- Temperature : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis).

- Catalyst : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Monitoring : Employ TLC or HPLC to track by-products and adjust conditions dynamically .

Advanced Research Questions

Q. How does Methyl 3-amino-2-(trifluoromethyl)isonicotinate behave under thermal stress in inert vs. oxidative atmospheres?

- Answer : Thermogravimetric analysis (TGA) in nitrogen (N₂) reveals a multi-stage degradation profile:

-

Stage 1 (150–200°C) : Loss of volatile components (e.g., adsorbed solvents).

-

Stage 2 (250–300°C) : Decomposition of the ester and trifluoromethyl groups.

In air, oxidative degradation occurs at lower temperatures (200–250°C) due to combustion of the aromatic ring. Residual carbonaceous material forms above 400°C. Differential scanning calorimetry (DSC) can identify exothermic/endothermic transitions .Table 1 : Thermal Degradation Data

Atmosphere Decomposition Onset (°C) Major Degradation Stage (°C) Residue (%) N₂ 150 250–300 15–20 Air 200 200–250 5–10

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

- Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Cross-validation : Compare NMR data with computational simulations (DFT calculations).

- Crystallography : Resolve ambiguities in solid-state structures .

- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH₂ groups).

- Multi-technique analysis : Combine IR, Raman, and mass spectrometry to corroborate functional groups .

Q. What challenges arise when using this compound as a ligand in transition-metal coordination chemistry?

- Answer :

- Steric hindrance : The trifluoromethyl group may limit metal-ligand bond formation.

- Electronic effects : The electron-withdrawing CF₃ group reduces electron density on the pyridine nitrogen, affecting binding affinity.

- Stability : Monitor ligand integrity under reaction conditions (e.g., acidic media may hydrolyze the ester).

- Characterization : Use X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements to study coordination geometry .

Methodological Considerations

-

Synthesis Optimization Table :

Parameter Optimal Range Impact on Yield/Purity Reaction Time 48–72 hours Longer durations improve conversion but risk side reactions Solvent Anhydrous THF Minimizes hydrolysis of methylating agents Temperature 0–25°C Balances reaction rate and selectivity -

Key References :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。